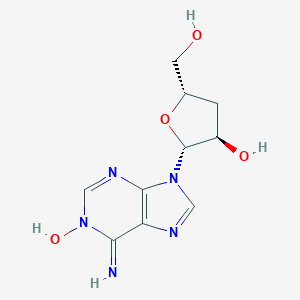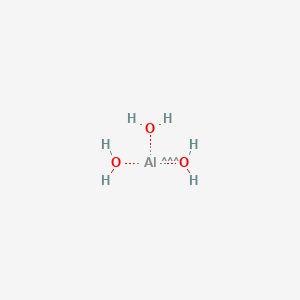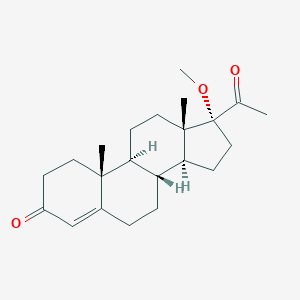
Pregn-4-ene-3,20-dione, 17-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-4-ene-3,20-dione, 17-methoxy-, also known as 17α-methoxypregn-4-ene-3,20-dione or 17α-methoxyprogesterone, is a synthetic progestin hormone. It is widely used in scientific research and has various applications in the field of medicine and biology.
Mechanism Of Action
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone acts as a progestin hormone, binding to progesterone receptors in the body. It has a similar mechanism of action to natural progesterone, including the regulation of the menstrual cycle and the maintenance of pregnancy. It also has anti-inflammatory and immunomodulatory effects.
Biochemical And Physiological Effects
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has various biochemical and physiological effects in the body. It promotes the growth and development of the endometrium, inhibits ovulation, and suppresses the production of gonadotropins. It also has anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of inflammatory and autoimmune diseases.
Advantages And Limitations For Lab Experiments
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has several advantages for lab experiments. It is a stable and well-characterized molecule, which makes it easy to handle and store. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life in the body, which may limit its effectiveness in some applications. It also has a high affinity for progesterone receptors, which may limit its specificity in some experiments.
Future Directions
There are several future directions for the use of Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone in scientific research. One potential application is in the treatment of inflammatory and autoimmune diseases, due to its anti-inflammatory and immunomodulatory effects. Another potential application is in the study of male reproductive physiology, particularly in the regulation of testosterone production. Additionally, the development of new synthetic progestins with improved specificity and efficacy may lead to new applications for these molecules in the future.
Synthesis Methods
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is synthesized from progesterone by the addition of a methoxy group at the Pregn-4-ene-3,20-dione, 17-methoxy-α position. The synthesis method involves several steps, including protection of the hydroxyl group at the 3-position, oxidation of the 20-ketone to a 20-hydroxyl group, and methylation of the Pregn-4-ene-3,20-dione, 17-methoxy-α-hydroxyl group. The final product is obtained by deprotection of the 3-position hydroxyl group.
Scientific Research Applications
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is widely used in scientific research, particularly in the field of reproductive biology. It has various applications in the study of female reproductive physiology, including the regulation of the menstrual cycle, pregnancy, and parturition. It is also used in the study of male reproductive physiology, including the regulation of spermatogenesis and testosterone production.
properties
CAS RN |
13254-82-5 |
|---|---|
Product Name |
Pregn-4-ene-3,20-dione, 17-methoxy- |
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
BYKGBGGTSKSTJK-GUCLMQHLSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



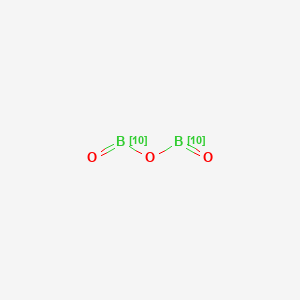
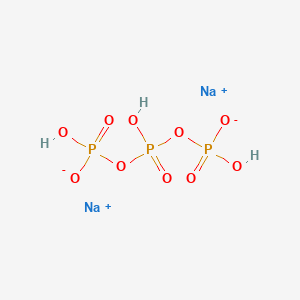
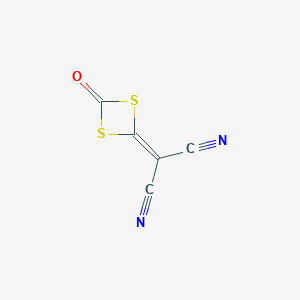
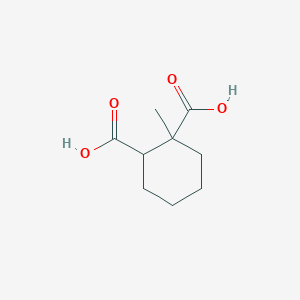
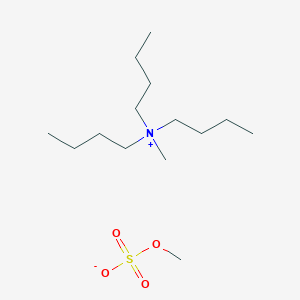
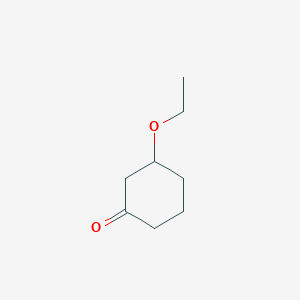
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
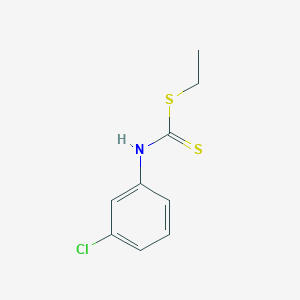
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

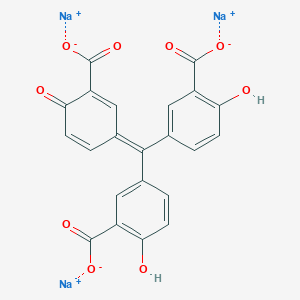
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
